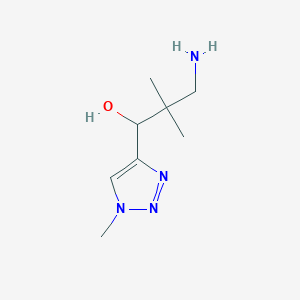

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Description

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a complex organic compound that features a triazole ring, an amino group, and a hydroxyl group

Properties

Molecular Formula |

C8H16N4O |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(1-methyltriazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H16N4O/c1-8(2,5-9)7(13)6-4-12(3)11-10-6/h4,7,13H,5,9H2,1-3H3 |

InChI Key |

VEICKJBTCRGUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=CN(N=N1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the cycloaddition reaction to form the triazole ring, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods often employ cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the amino group can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amino and hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Amino Alcohols: Compounds with both amino and hydroxyl groups but lacking the triazole ring.

Imidazole Derivatives: Similar heterocyclic compounds with imidazole rings instead of triazole.

Uniqueness

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to the combination of its triazole ring, amino group, and hydroxyl group This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Biological Activity

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, therapeutic potentials, and specific case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,3-triazole with appropriate alkylating agents. Recent advancements in synthetic methodologies have improved the yield and purity of this compound. A notable approach includes a one-pot reaction that combines azides and alkynes to form the triazole moiety efficiently .

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer potential. Studies have demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the effectiveness of triazole derivatives in inhibiting pancreatic cancer cell proliferation . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Amino Compound | BxPC-3 | 15 | Induction of apoptosis |

| 3-Amino Compound | Miapaca-2 | 20 | Cell cycle arrest |

| 3-Amino Compound | Panc-1 | 10 | Inhibition of proliferation |

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Research indicates that compounds containing triazole structures can inhibit bacterial growth and show efficacy against various pathogens. The specific activity against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Pancreatic Cancer

In a recent study published in ACS Omega, the anticancer efficacy of a derivative of the compound was evaluated against pancreatic cancer cell lines (BxPC-3 and Panc-1). The results indicated significant cytotoxicity with an IC50 value of approximately , demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of triazole derivatives including our compound against various bacterial strains. The findings revealed that the compound exhibited notable activity against Staphylococcus aureus , suggesting its potential use as an antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.